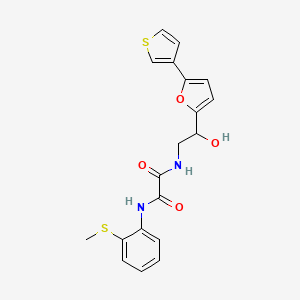

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a hydroxylated ethyl linker bridging two aromatic moieties: a thiophene-furan heterocycle and a methylthio-substituted phenyl group.

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-26-17-5-3-2-4-13(17)21-19(24)18(23)20-10-14(22)16-7-6-15(25-16)12-8-9-27-11-12/h2-9,11,14,22H,10H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLXJMOVFVHUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling through various organic reactions. The final step often involves the formation of the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide moiety to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological pathways.

Industry: It may be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally or functionally related oxalamides, focusing on substituent effects, synthesis, bioactivity, and regulatory status.

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Bioactivity and Mechanism

- Target Compound : The thiophene-furan moiety may enhance lipophilicity and receptor binding compared to S336’s dimethoxybenzyl group. The methylthio group could modulate metabolic stability.

- S336: Binds hTAS1R1/hTAS1R3 umami receptors (EC₅₀ ~0.5 μM) with negligible toxicity (NOEL: 100 mg/kg bw/day) .

- BNM-III-170 : Targets CD4-gp120 interaction (IC₅₀ <1 μM) .

- Compound 1c: Inhibits kinase pathways (e.g., VEGFR2) with IC₅₀ values in nanomolar range .

Toxicity and Regulatory Considerations

Biological Activity

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, with the CAS number 2034345-68-9, is a complex organic compound notable for its unique structural features, including thiophene and furan rings combined with an oxalamide moiety. This compound has garnered attention in scientific research due to its potential biological activities and therapeutic applications.

- Molecular Formula : C19H18N2O4S2

- Molecular Weight : 402.5 g/mol

- Structural Features : The presence of hydroxyl, amide, and aromatic functional groups enhances its reactivity and biological potential.

1. Antimicrobial Activity

Research indicates that derivatives containing thiophene and furan rings often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar capabilities.

| Compound Type | Activity | Reference |

|---|---|---|

| Thiophene Derivatives | Antibacterial against Staphylococcus aureus | |

| Furan Derivatives | Antifungal against Candida albicans |

2. Antiviral Activity

Some studies have explored the antiviral potential of compounds with similar structures. For example, certain ureidobenzothiazoles have shown antiviral activity against Coxsackie A21 virus in mice models. This suggests that the oxalamide structure might confer similar antiviral properties to our compound of interest .

3. Anticancer Properties

Compounds featuring oxalamide linkages have been investigated for their anticancer activities. For instance, derivatives have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing promising results in inhibiting cell proliferation .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate biological processes such as cell growth and apoptosis.

Study 1: Antimicrobial Screening

A recent study evaluated a series of thiophene and furan derivatives for their antimicrobial activities against various pathogens. The results indicated that compounds with structural similarities to N1-(2-hydroxy...) exhibited potent antibacterial effects, particularly against resistant strains of bacteria .

Study 2: Anticancer Efficacy

In vitro studies on oxalamide derivatives revealed significant inhibition of tumor cell growth in several cancer types. Compounds were assessed for their IC50 values, demonstrating effective concentrations required to inhibit 50% of cell viability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, and what intermediates are critical in its synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions. A key route includes:

Intermediate Preparation : Thiophene-3-carboxylic acid is reacted with 2-hydroxy-2-(thiophen-3-yl)ethylamine to form the oxalamide core .

Functionalization : The methylthio phenyl group is introduced via nucleophilic substitution or coupling reactions under basic conditions.

Purification : Chromatography or crystallization ensures high purity.

Critical intermediates include the oxalamide core and the thiophene-furan hybrid precursor.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : NMR reveals signals for aromatic protons (δ 6.5–7.5 ppm for thiophene/furan) and hydroxyethyl groups (δ 3.5–4.5 ppm). NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight (e.g., ~424.4 g/mol) .

- IR : Stretching vibrations for amide C=O (~1650 cm) and hydroxyl groups (~3300 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions during the synthesis of the oxalamide core in this compound?

- Methodological Answer :

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to avoid decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity while reducing byproducts .

- Catalysts : Use coupling agents like EDCI/HOBt to improve amide bond formation efficiency .

- Monitoring : Employ TLC (hexane:ethyl acetate, 9:1) to track reaction progress and isolate intermediates early .

Q. What strategies are recommended for resolving contradictions in NMR data interpretation arising from the compound's complex stereochemistry and substituent effects?

- Methodological Answer :

- 2D NMR : Use COSY and HSQC to resolve overlapping signals and assign protons/carbons unambiguously .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate stereochemical assignments .

- Isotopic Labeling : Introduce -labeled intermediates to trace specific functional groups .

Q. What in silico approaches (e.g., molecular docking, DFT calculations) are suitable for predicting the biological targets and reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with enzymes (e.g., kinases) or receptors, leveraging the compound’s thiophene and oxalamide motifs .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox reactivity and nucleophilic/electrophilic sites .

- MD Simulations : Assess stability in biological membranes using GROMACS, focusing on hydroxyethyl and methylthio substituents .

Q. How should researchers design biological assays to evaluate the potential therapeutic effects of this compound, considering its structural similarity to bioactive thiophene derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors known to interact with thiophene-oxalamide hybrids (e.g., tyrosine kinases, GPCRs) .

- Assay Types :

- Enzyme Inhibition : Measure IC via fluorometric assays using recombinant proteins.

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

- Structural Modifications : Synthesize analogs (e.g., replacing methylthio with methoxy) to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.